Home > Products > Screening Compounds P138721 > dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4725511
CAS Number:
Molecular Formula: C18H19Cl2NO5
Molecular Weight: 400.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,4-dihydropyridines is commonly achieved through the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an amine source (ammonia or an amine). [, , ]

Molecular Structure Analysis
  • Oxidation: They can be oxidized to the corresponding pyridine derivatives, often as part of their metabolic pathway. [, ]
  • Photoinduced reactions: Some derivatives are susceptible to photodegradation, potentially forming different products depending on the reaction conditions. []
  • Hydrolysis: Ester groups can undergo hydrolysis, particularly under basic or enzymatic conditions. []
Mechanism of Action

1,4-Dihydropyridines are known to exert their calcium channel antagonist activity by binding to L-type voltage-gated calcium channels. [, , , ] This binding inhibits calcium influx into cells, leading to vasodilation and other physiological effects. The specific binding site and mechanism of action of dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate would need to be determined through further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydropyridines are influenced by their substituents. [, ]

  • Lipophilicity: Many derivatives, including those with aryl and alkyl ester substituents, exhibit significant lipophilicity, influencing their pharmacokinetic properties. [, , , , ]
  • Solubility: Their solubility in different solvents varies depending on their structure. Some derivatives are specifically designed to be water-soluble, enhancing their bioavailability. [, ]

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nifedipine is a widely used calcium channel blocker, primarily prescribed for hypertension and angina. [, , , , ] It acts by blocking L-type calcium channels, inhibiting calcium influx into smooth muscle cells, leading to vasodilation. [, ]
  • Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the aryl substituent at the 4-position, with nifedipine bearing a 2-nitrophenyl group while the target compound has a 2,4-dichlorophenyl substituent. [, , , , ]

Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Similar to nifedipine, nicardipine is a dihydropyridine calcium channel blocker used to treat hypertension. [, , , , ] It exhibits a greater potency than nifedipine in relaxing certain arteries, such as the basilar artery, and demonstrates a longer-lasting inhibitory effect on endothelium-independent contractions. [, ]
  • Relevance: Both nicardipine and dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of calcium channel blockers, sharing the same core structure. [, , , , ] They differ in their ester side chains and the substituent on the phenyl ring at the 4-position.

Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

  • Compound Description: Nimodipine is another dihydropyridine calcium channel blocker with a high affinity for cerebral blood vessels. [, , , , ] It's primarily used to prevent and treat neurological deficits resulting from reduced blood flow to the brain, particularly after a subarachnoid hemorrhage. [, , , , ] Nimodipine exhibits vasodilatory effects on cerebral arteries, particularly the smaller vessels. [, , ]
  • Relevance: Nimodipine exhibits significant structural similarities to dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine structure with a 2-methoxyethyl ester side chain. The primary difference lies in the aryl substituent at the 4-position and the other ester side chain. Nimodipine has a 3-nitrophenyl group and an isopropyl ester, whereas the target compound possesses a 2,4-dichlorophenyl group and a methyl ester. [, , , , ]
  • Compound Description: FRC-8653 is a novel dihydropyridine derivative with calcium antagonist and vasodilatory properties. [] Its vasorelaxing effect develops more slowly but lasts longer than both nifedipine and nicardipine. []
  • Relevance: Like dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, FRC-8653 belongs to the 1,4-dihydropyridine class of calcium channel blockers, sharing the same core structure. [] The key structural differences are in the 4-position aryl substituent and the other ester side chain.

Manidipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride)

  • Compound Description: Manidipine, a dihydropyridine derivative, acts as a calcium channel blocker with potent antihypertensive activity. [] The (S)-(+)-enantiomer of manidipine exhibits significantly higher potency compared to its (R)-(-)-counterpart in both in vivo and in vitro studies. []
  • Relevance: Manidipine shares the 1,4-dihydropyridine core structure with dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [] The compounds differ in their substituents at the 4-position and the other ester side chain.

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP, a dihydropyridine calcium antagonist, shows promise in treating pulmonary hypertension. [, ] Studies suggest its mechanism involves reducing serotonin levels and receptors in lung tissue, inhibiting the proliferation and contraction of pulmonary arterial smooth muscle cells. [] Additionally, DCDDP appears to lower pulmonary artery pressure by inhibiting free radical production and increasing nitric oxide levels in the lungs. []
  • Relevance: DCDDP shares the core 1,4-dihydropyridine structure with dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ] They differ in their substituents on the phenyl ring at the 4-position. DCDDP has a 2-chlorophenyl group, while the target compound possesses a 2,4-dichlorophenyl group. Additionally, DCDDP lacks the 1-(2-methoxyethyl) substituent present in the target compound.

Properties

Product Name

dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(2,4-dichlorophenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C18H19Cl2NO5

Molecular Weight

400.2 g/mol

InChI

InChI=1S/C18H19Cl2NO5/c1-24-7-6-21-9-13(17(22)25-2)16(14(10-21)18(23)26-3)12-5-4-11(19)8-15(12)20/h4-5,8-10,16H,6-7H2,1-3H3

InChI Key

RALJKAZEQRRDIH-UHFFFAOYSA-N

SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Canonical SMILES

COCCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.